Home > Products > Screening Compounds P141392 > 14-Hydroxydihydromorphinone hydrazone
14-Hydroxydihydromorphinone hydrazone - 101365-15-5

14-Hydroxydihydromorphinone hydrazone

Catalog Number: EVT-1576475
CAS Number: 101365-15-5
Molecular Formula: C23H25N3O3
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

14-Hydroxydihydromorphinone hydrazone is a derivative of the morphinan class of compounds, specifically related to the opiate family. This compound has garnered interest due to its potential as a long-acting analgesic with unique binding properties to opioid receptors, making it a subject of pharmacological research. Its classification falls under both analgesics and opioid receptor modulators, which are vital in pain management therapies.

Source and Classification

The primary source of 14-hydroxydihydromorphinone hydrazone is from the modification of naturally occurring opiates, particularly morphine derivatives. The compound is classified as a synthetic opioid and is further categorized into hydrazone derivatives, which are characterized by the presence of a hydrazone functional group (-C=N-NH2) attached to the morphinan structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of 14-hydroxydihydromorphinone hydrazone typically involves the reaction of 14-hydroxydihydromorphinone with hydrazine or its derivatives. The process can be outlined as follows:

  1. Reagents: A threefold molar excess of hydrazine is used to ensure complete reaction and minimize byproduct formation.
  2. Solvent: The reaction is commonly conducted in ethanol, which serves as a solvent.
  3. Monitoring: Thin layer chromatography is employed to monitor the progress of the reaction, allowing for the identification of products.
  4. Purification: After completion, the solvent is evaporated under reduced pressure, and products are purified via preparative thin layer chromatography.

This method has been shown to yield a single product without significant formation of undesired azines, which can complicate analysis and application .

Chemical Reactions Analysis

Reactions and Technical Details

14-Hydroxydihydromorphinone hydrazone undergoes various chemical reactions, particularly in acidic environments where it can revert to its starting materials or form azines. Notably:

  • In acidic aqueous solutions, significant conversion to azines occurs, indicating instability under certain conditions.
  • The compound has been shown to engage in irreversible binding with opioid receptors, which is pivotal for its action as an analgesic .
Mechanism of Action

Process and Data

The mechanism of action for 14-hydroxydihydromorphinone hydrazone primarily involves its interaction with opioid receptors in the central nervous system. The following points summarize its pharmacodynamics:

  • Receptor Binding: It exhibits high affinity for mu-opioid receptors, leading to potent analgesic effects.
  • Irreversibility: The compound binds irreversibly to these receptors, resulting in prolonged analgesia that can last over 24 hours post-administration .
  • Analgesic Efficacy: Experimental studies show that it significantly inhibits pain responses in vivo, demonstrating its potential as a therapeutic agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 14-hydroxydihydromorphinone hydrazone include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Stability: Sensitive to acidic conditions where it may decompose or convert into other forms.

Chemical properties include its ability to form stable complexes with opioid receptors and undergo reversible reactions under specific conditions .

Applications

Scientific Uses

14-Hydroxydihydromorphinone hydrazone has several applications in scientific research:

  • Pain Management Research: Investigated as a potential long-acting analgesic for chronic pain conditions.
  • Opioid Receptor Studies: Used in studies examining receptor binding dynamics and the development of irreversible antagonists or agonists.
  • Pharmacological Development: Serves as a prototype for designing new opioids with improved efficacy and reduced side effects compared to traditional opioids .
Introduction to 14-Hydroxydihydromorphinone Hydrazone

14-Hydroxydihydromorphinone hydrazone represents a specialized class of opioid receptor modulators characterized by irreversible binding kinetics and prolonged pharmacological effects. These synthetic derivatives of oxymorphone (14-hydroxydihydromorphinone) incorporate a hydrazone moiety at the C6 carbonyl position, fundamentally altering their receptor interaction profile. Unlike classical opioid agonists, these compounds form covalent bonds with opioid receptors, particularly the mu (µ) subtype, resulting in sustained receptor occupancy that persists long after systemic elimination of the compound. This unique mechanism positions them as valuable tools for probing opioid receptor function and developing long-acting therapeutic agents, with research demonstrating durations of action exceeding 24 hours in preclinical models [1] [4].

Structural Classification within the Morphinan Family

The morphinan nucleus provides the fundamental scaffold for 14-hydroxydihydromorphinone hydrazone derivatives, characterized by a pentacyclic structure comprising three benzene rings (A, B, and C) in a phenanthrene arrangement, a piperidine ring (D), and a tetrahydrofuran ring (E). Within this structural family, 14-hydroxydihydromorphinone hydrazones exhibit three defining modifications:

  • C14 Hydroxylation: The introduction of a hydroxyl group at the C14 position enhances receptor affinity and modifies the conformational properties of the molecule. This modification differentiates these compounds from simpler dihydromorphinones and aligns them structurally with oxymorphone (14-hydroxydihydromorphinone), a potent µ-opioid receptor agonist [5] [7].

  • C6 Keto Group Modification: The critical structural determinant is the conversion of the C6 carbonyl group (ketone) into a hydrazone functionality (–C=NNR1R2). This transformation replaces the oxygen atom with a nitrogen-based substituent, significantly altering the electronic properties and reactivity of this position. The hydrazone group serves as the key moiety enabling covalent modification of the opioid receptor [1] [2] [4].

  • N17 Substitution: The nitrogen within the piperidine ring (position 17) typically bears an alkyl or alkenyl group. Common substituents include methyl (as in oxymorphazone derivatives) or cyclopropylmethyl (as in some antagonist derivatives). This modification profoundly influences the compound's efficacy (agonist vs. antagonist activity) and receptor subtype selectivity [2] [6].

Table 1: Key Structural Features of 14-Hydroxydihydromorphinone Hydrazones and Related Morphinans

Compound ClassC3 GroupC6 GroupC14 GroupN17 GroupKey Functional Properties
MorphinePhenolAlcoholHMethylPrototypic µ-agonist
OxymorphonePhenolKetoneHydroxylMethylPotent µ-agonist
14-Hydroxydihydromorphinone HydrazonesPhenolHydrazoneHydroxylMethyl/CyclopropylmethylIrreversible µ-ligands (Agonists or Antagonists)
NaltrexonePhenolKetoneHydroxylCyclopropylmethylCompetitive antagonist

The specific nature of the hydrazone substituent (R1 and R2) further defines individual compounds within this class:

  • Oxymorphone Phenylhydrazone (OxyPH): R1 = Phenyl
  • Oxymorphone p-Nitrophenylhydrazone (OxyPNPH): R1 = p-Nitrophenyl
  • Oxymorphonazine: R1-R2 forms a diazine bridge between two oxymorphone molecules (dimer) [1] [4] [6].

These structural variations, particularly on the hydrazone nitrogen, significantly impact lipophilicity, receptor affinity, binding kinetics (rate of covalent bond formation), and ultimately, the duration and potency of the observed pharmacological effects.

Historical Development in Opioid Research

The development of 14-hydroxydihydromorphinone hydrazones emerged from concerted efforts in the late 1970s and 1980s to create long-acting opioid therapeutics and research tools targeting addiction and pain management. Key milestones include:

  • Early Irreversible Antagonist Development (Late 1970s): The foundational work began with naloxazone and naloxonazine, hydrazone derivatives of the antagonist naloxone. These compounds demonstrated wash-resistant, long-lasting blockade of opioid receptors in vitro and in vivo, proving the concept of irreversible opioid receptor antagonism [6]. This work demonstrated the feasibility of creating nonequilibrium ligands via hydrazone modification.

  • Extension to Agonists (1980): Building on the antagonist work, researchers synthesized agonist counterparts by applying the hydrazone modification to potent opioid agonists. Pasternak and colleagues reported the synthesis and initial characterization of oxymorphazone (the phenylhydrazone derivative of oxymorphone) and explored naltrexazone (from naltrexone) in 1980. They demonstrated that oxymorphazone retained high affinity for opioid binding sites in vitro, exhibited agonist-like shifts in binding assays (reduced by sodium, potentiated by manganese), and produced wash-resistant inhibition of receptor binding. Crucially, they showed that 24 hours after administration, 82% of mice treated with oxymorphazone remained analgesic compared to only 17% of those treated with an equianalgesic dose of oxymorphone [2]. This marked the first demonstration of an extremely long-acting opioid agonist.

  • Systematic Exploration of Derivatives (1988): Williams, Pasternak, and collaborators conducted a comprehensive pharmacological evaluation of several oxymorphone hydrazone derivatives, including oxymorphone phenylhydrazone (OxyPH), oxymorphone p-nitrophenylhydrazone (OxyPNPH), and oxymorphonazine. This work confirmed the nonequilibrium binding properties ("wash-resistant inhibition") across these agonists. Importantly, they identified OxyPNPH as having the most pronounced long-duration effects: a 25 mg/kg dose elevated tail-flick latencies significantly for over 10 hours, with effects persisting to approximately 24 hours at 50 mg/kg. This study also provided critical mechanistic insight, showing that the prolonged analgesia depended on a critical 2-3 hour period immediately post-injection and was prevented by receptor blockade with naloxone during this window, strongly supporting persistent receptor occupation rather than pharmacokinetics as the mechanism for sustained action [1] [4].

  • Receptor Subtype Selectivity Insights: Research during this period also began to elucidate the receptor subtype selectivity of these irreversible ligands. In vivo administration of OxyPNPH (25 mg/kg) reduced µ1 binding by approximately 60% and µ2 binding by 35%, while delta (δ) opioid binding was unaffected. This established these hydrazones, particularly the agonist derivatives, as relatively selective tools for covalently modifying µ-opioid receptors, especially the high-affinity µ1 subtype [1] [4].

This period of intense research established 14-hydroxydihydromorphinone hydrazones, particularly oxymorphazone and OxyPNPH, as prototypic irreversible opioid agonists with unprecedented durations of action, providing invaluable tools for dissecting opioid receptor function and dynamics.

Pharmacological Significance as a Long-Acting Opioid Modifier

The pharmacological significance of 14-hydroxydihydromorphinone hydrazones stems primarily from their unique mechanism of action – irreversible receptor binding – which confers exceptional duration and enables specific receptor manipulation:

  • Mechanism of Prolonged Action: Irreversible Receptor Occupation: Unlike conventional opioid agonists whose effects cease upon dissociation and clearance, hydrazone derivatives like OxyPNPH form covalent bonds with µ-opioid receptors. This covalent modification is evidenced by:
  • Wash-resistant receptor binding: Brain homogenates from animals treated with these compounds exhibit significantly reduced capacity to bind radiolabeled opioids (e.g., [3H]dihydromorphine) even after extensive washing procedures that remove reversibly bound ligands [1] [2] [4].
  • Naloxone challenge studies: Administration of the competitive antagonist naloxone within the first 2-3 hours after OxyPNPH administration completely blocks the development of prolonged analgesia. However, once the covalent bond is formed (after ~3 hours), naloxone administration fails to reverse the established analgesic effect, even though naloxone effectively reverses the effects of an equianalgesic dose of oxymorphone. Furthermore, administering naloxone concurrently with OxyPNPH and then allowing 8 hours for naloxone clearance does not result in the emergence of analgesia, definitively ruling out a pharmacokinetic mechanism (e.g., slow release from a depot or unusually long plasma half-life) and confirming persistent receptor occupation as the cause of prolonged effect [1] [4].
  • Unprecedented Duration of Effect: The covalent binding translates into remarkably long-lasting pharmacological actions:
  • Analgesia: OxyPNPH (25 mg/kg, s.c. in mice) elevates tail-flick latencies from baseline levels (~2 sec) to over 8 seconds at 10 hours post-administration. Significant analgesia (latency ~5 sec) persists at 24 hours following a 50 mg/kg dose. In contrast, the parent compound oxymorphone shows no detectable analgesic activity beyond a few hours, even at doses up to 50 mg/kg [1] [4].
  • Receptor inactivation: The wash-resistant inhibition of opioid receptor binding in brain membranes also persists for more than 24 hours after in vivo administration, directly correlating with the duration of the functional effect [2] [4].
  • Receptor Subtype Selectivity: Biochemical binding studies revealed that these hydrazones exhibit selectivity within the opioid receptor family:
  • Preferential µ-Receptor Targeting: In vivo administration of OxyPNPH (25 mg/kg) significantly reduced µ-opioid receptor binding (labeled by [3H]dihydromorphine) by approximately 60% for the high-affinity µ1 subtype and 35% for the lower-affinity µ2 subtype.
  • Delta Receptor Sparing: Binding to delta receptors (labeled by [3H]D-Ala2, D-Leu5-enkephalin, [3H]DADLE) was not significantly reduced, indicating minimal covalent interaction with this opioid receptor subtype [1] [4]. This selectivity provides a tool for selectively inactivating µ-receptors.
  • Functional Significance for Research: These properties make 14-hydroxydihydromorphinone hydrazones indispensable research tools:
  • Probing Receptor Reserve: Their irreversible nature allows them to incrementally inactivate receptors. Studying the relationship between the fraction of receptors occupied/inactivated and the resulting pharmacological response (e.g., analgesia, respiratory depression) helps determine receptor reserve (spare receptors) for different opioid effects.
  • Studying Receptor Turnover: By permanently occupying existing receptors, these compounds allow researchers to track the time course of new receptor synthesis and insertion into the functional membrane pool by monitoring the recovery of opioid responsiveness and receptor binding capacity.
  • Differential Modulation of Opioid Effects: The prolonged and selective µ-receptor inactivation facilitates studies on the specific roles of µ-receptors, particularly the µ1 subtype, in various opioid-mediated behaviors and physiological functions over extended periods [1] [4] [6].

Table 2: Pharmacological Profile of Key 14-Hydroxydihydromorphinone Hydrazones

CompoundPrimary ActivityDuration of Significant Analgesia (Mouse Tail-Flick)Receptor Binding Reduction (In Vivo Admin, Washed Membranes)Key Research Finding
OxymorphazoneIrreversible Agonist>24 hours (High Dose)Not Reported (Original 1980 Paper)82% Analgesic at 24h vs 17% for Oxymorphone [2]
OxyPNPHIrreversible Agonist~10 hours (25 mg/kg); ~24 hours (50 mg/kg)µ1: ~60%; µ2: ~35%; δ: No Significant Change [1] [4]Critical 2-3h window for irreversible binding; Naloxone prevents effect if given early but not late [1] [4]
OxymorphonazineIrreversible AgonistProlonged (>10h), but less than OxyPNPH [1]Wash-resistant binding confirmed [1]Demonstrates dimeric structure compatible with irreversible binding
NaltrexazoneIrreversible AntagonistN/A (Blocks Morphine) >24 hours [2]Wash-resistant binding confirmed [2]Protected 100% mice from morphine analgesia at 24h [2]

Properties

CAS Number

101365-15-5

Product Name

14-Hydroxydihydromorphinone hydrazone

IUPAC Name

(4R,4aS,7Z,7aR,12bS)-3-methyl-7-(phenylhydrazinylidene)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C23H25N3O3/c1-26-12-11-22-19-14-7-8-17(27)20(19)29-21(22)16(9-10-23(22,28)18(26)13-14)25-24-15-5-3-2-4-6-15/h2-8,18,21,24,27-28H,9-13H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1

InChI Key

YFZIQHGQJPIUCX-QINNMFRESA-N

SMILES

CN1CCC23C4C(=NNC5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O

Synonyms

14-hydroxydihydromorphinone hydrazone
oxymorphone phenylhydrazone
OxyPH

Canonical SMILES

CN1CCC23C4C(=NNC5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=CC=C5)/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.